Cas no 899956-55-9 (N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide)

N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide
- 899956-55-9
- N-cycloheptyl-N'-(3,4-dimethoxyphenyl)oxamide
- VU0499549-1
- F2795-0731
- AKOS024467622
- N1-cycloheptyl-N2-(3,4-dimethoxyphenyl)oxalamide
-
- インチ: 1S/C17H24N2O4/c1-22-14-10-9-13(11-15(14)23-2)19-17(21)16(20)18-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H,18,20)(H,19,21)
- InChIKey: ZYZPUFRBTIZIMN-UHFFFAOYSA-N
- ほほえんだ: O=C(C(NC1C=CC(=C(C=1)OC)OC)=O)NC1CCCCCC1
計算された属性
- せいみつぶんしりょう: 320.17360725g/mol
- どういたいしつりょう: 320.17360725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 394
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2795-0731-40mg |
N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide |
899956-55-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2795-0731-50mg |
N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide |
899956-55-9 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2795-0731-3mg |
N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide |
899956-55-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2795-0731-10mg |
N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide |
899956-55-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2795-0731-2μmol |
N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide |
899956-55-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2795-0731-4mg |
N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide |
899956-55-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2795-0731-2mg |
N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide |
899956-55-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2795-0731-5μmol |
N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide |
899956-55-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2795-0731-5mg |
N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide |
899956-55-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2795-0731-20mg |
N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide |
899956-55-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamideに関する追加情報
Professional Introduction to N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide (CAS No. 899956-55-9)
N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide, identified by its CAS number 899956-55-9, is a specialized organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound, featuring a unique structural arrangement of cycloheptyl and dimethoxyphenyl groups, presents a promising candidate for various applications in pharmaceutical development and biochemical studies. The molecular structure of this diamide derivative exhibits potential interactions with biological targets, making it an intriguing subject for further exploration.
The synthesis and characterization of N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide have been the focus of several recent studies aimed at uncovering its pharmacological properties. The presence of the cycloheptyl moiety contributes to the compound's lipophilicity, which is a critical factor in determining its bioavailability and cellular permeability. Additionally, the dimethoxyphenyl group introduces hydrophobicity and potential aromatic interactions, which may influence its binding affinity to specific biological receptors.
In recent years, there has been a growing interest in exploring the therapeutic potential of diamide derivatives due to their diverse biological activities. Studies have indicated that compounds with similar structural motifs may exhibit properties such as anti-inflammatory, antioxidant, and even anticancer effects. The specific arrangement of functional groups in N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide suggests that it could interact with enzymes or receptors involved in critical metabolic pathways.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. Researchers have been employing computational methods to predict the binding modes of N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide with various biological targets. These virtual screening approaches have helped identify possible binding sites on proteins associated with diseases such as cancer and neurodegenerative disorders. The cycloheptyl group's ability to form hydrophobic interactions and the dimethoxyphenyl group's capacity for π-stacking interactions make this compound a versatile scaffold for medicinal chemistry.
Experimental validation of these computational predictions has been ongoing in several laboratories. Initial in vitro studies have shown that N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide can modulate the activity of certain enzymes implicated in disease pathways. For instance, preliminary data suggest that this compound may inhibit kinases involved in cell proliferation, offering a potential therapeutic strategy against cancerous growths. Furthermore, its interaction with antioxidant enzymes has raised hopes for its use in combating oxidative stress-related conditions.
The chemical stability and solubility profile of N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide are also areas of active investigation. Understanding these properties is crucial for formulating effective drug candidates that can withstand storage conditions and be administered orally or via other routes. Advances in synthetic chemistry have enabled the production of this compound in higher yields and purities, facilitating more rigorous biological evaluations.
In conclusion, N'-cycloheptyl-N-(3,4-dimethoxyphenyl)ethanediamide (CAS No. 899956-55-9) represents a significant advancement in the realm of biochemical research and pharmaceutical development. Its unique structural features and promising biological activities position it as a valuable asset for further exploration. As research continues to uncover new therapeutic applications, this compound is poised to play a pivotal role in addressing some of the most challenging medical conditions faced today.
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